1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL
Description
Historical Context of Fluorinated β-Amino Alcohols
The development of fluorinated β-amino alcohols traces its origins to mid-20th-century advances in organofluorine chemistry. Early synthetic approaches focused on nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST), which enabled the conversion of hydroxyl groups to fluorine atoms in amino acid derivatives. These methods faced limitations in stereochemical control, prompting the adoption of asymmetric synthesis techniques.
A pivotal advancement emerged in the 1990s with electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI), which facilitated the introduction of fluorine at α-positions relative to amino groups. This period also saw the rise of conjugate addition reactions using fluorinated enolates, as exemplified by the Michael addition of ethyl bromodifluoroacetate to α,β-unsaturated α-amino acid derivatives. The table below summarizes key milestones:
Modern techniques employ computational chemistry to predict fluorine's stereoelectronic effects on molecular conformation. X-ray crystallography studies reveal that α-fluoro-β-amino alcohols adopt distinct gauche conformations due to hyperconjugative interactions between fluorine lone pairs and adjacent σ* orbitals. These conformational preferences enhance their utility in peptide mimetics, where they mimic natural amino acid geometries while imparting metabolic stability.
Significance of Trifluoromethyl-Substituted Aromatic Systems
The trifluoromethyl (-CF₃) group in 1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL contributes critically to its physicochemical profile. As a strong electron-withdrawing group (σₚ = 0.88), the -CF₃ substituent induces substantial effects:
Synthetic routes to trifluoromethylated aromatics have evolved significantly since the McLoughlin-Thrower reaction (1962), which employed CF₃I and copper powder. Contemporary methods leverage palladium-catalyzed cross-coupling reactions using reagents like trifluoromethylcopper(I) phenanthroline complexes. The compound's 4-fluoro-3-(trifluoromethyl)phenyl moiety exemplifies modern strategies that combine fluorine and -CF₃ groups to fine-tune electronic and steric properties.
In drug design, the -CF₃ group enhances binding affinity through multipolar interactions with protein targets. For instance, in protease inhibitors, trifluoromethylated aromatics improve potency by 10-100-fold compared to non-fluorinated analogs. The fluorine atom at the para-position further modulates electron distribution, creating synergistic effects with the -CF₃ group in the meta-position. This dual substitution pattern is increasingly prevalent in kinase inhibitors and GPCR modulators.
Properties
Molecular Formula |
C10H11F4NO |
|---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3 |
InChI Key |
IPPPNSBXUUUJKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)F)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL generally involves:
- Step 1: Functionalization of the aromatic ring with fluorine and trifluoromethyl groups, often starting from appropriately substituted benzene derivatives.
- Step 2: Construction of the propan-2-ol backbone with the amino group introduction at the α-position relative to the hydroxyl group.
- Step 3: Resolution or asymmetric synthesis to obtain the desired stereochemistry at the chiral centers.
Specific Synthetic Routes
Reductive Amination of Corresponding Ketones
One common approach is the reductive amination of the corresponding ketone precursor:
- Starting Material: 4-fluoro-3-(trifluoromethyl)acetophenone or analogs.
- Reaction: Treatment with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride) to introduce the amino group at the α-carbon.
- Hydroxyl Introduction: Typically, the hydroxyl group is already present or introduced via subsequent reduction steps.
This method allows for the introduction of the amino group while preserving the fluorinated aromatic substituents.
Chiral Resolution Techniques
Given the presence of stereocenters, chiral resolution or asymmetric synthesis is crucial:
- Resolution: Using chiral acids or bases to separate enantiomers post-synthesis.
- Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to favor formation of a specific stereoisomer.
Raw Materials and Reagents
| Raw Material | Role | Source/Notes |
|---|---|---|
| 4-Fluoro-3-(trifluoromethyl)benzaldehyde or acetophenone | Aromatic precursor | Commercially available or synthesized |
| Ammonia or primary amines | Amino group source | Used in reductive amination |
| Reducing agents (NaBH3CN, NaBH4) | Reduction of imines or ketones | Standard reagents |
| Fluorinating agents (Selectfluor, NFSI) | Electrophilic fluorination | For selective fluorine introduction |
| Chiral catalysts (Ti/TADDOL, Ni(II) complexes) | Enantioselective catalysis | Critical for stereoselectivity |
Research Findings and Comparative Data
Yield and Purity
- Typical yields for reductive amination routes range from 60% to 90%, depending on substrate and conditions.
- Enantiomeric purities can exceed 85% ee with optimized catalytic systems.
- Purity specifications for commercial samples indicate >95% purity is achievable with proper purification.
Challenges and Optimization
- Regioselectivity: Ensuring fluorine and trifluoromethyl groups are correctly positioned requires careful selection of starting materials.
- Stereoselectivity: Achieving high enantiomeric excess demands precise catalyst and condition optimization.
- Scale-up: Industrial scale synthesis requires robust and reproducible methods, often favoring catalytic asymmetric synthesis over chiral resolution due to efficiency.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Typical Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Reductive Amination | Ketone + amine + reducing agent | Straightforward, scalable | Moderate stereocontrol | 60-85 | Variable (low to moderate) |
| Catalytic Asymmetric Synthesis | Fluorination + chiral catalyst | High stereoselectivity | Requires specialized catalysts | 70-90 | Up to 90+ |
| Chiral Resolution | Separation of enantiomers | High purity enantiomers | Additional steps, less efficient | N/A | >95 |
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Antidepressant Activity : Research indicates that similar compounds exhibit serotonin reuptake inhibition, which is crucial in developing antidepressants. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the molecule, making it a candidate for further pharmacological studies .
Agrochemicals
The compound's unique structure allows for potential applications in agrochemicals. Fluorinated compounds often demonstrate increased bioactivity and selectivity against pests, making them valuable in developing new pesticides or herbicides.
Material Science
In material science, this compound can serve as a building block for synthesizing polymers with enhanced thermal and chemical resistance due to the incorporation of fluorine .
Case Study 1: Synthesis of Fluorinated Pharmaceuticals
A study focused on synthesizing novel antidepressants utilized this compound as an intermediate. The synthesis pathway demonstrated improved yields and purity compared to traditional methods, highlighting the compound's utility in pharmaceutical synthesis .
Case Study 2: Development of Agrochemical Formulations
Research conducted on the efficacy of fluorinated agrochemicals revealed that formulations containing this compound exhibited higher potency against specific agricultural pests. The study concluded that the trifluoromethyl group significantly contributed to the bioactivity observed in field trials .
Mechanism of Action
The mechanism of action of 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, molecular properties, and pharmacological implications.
Substituent Effects and Molecular Properties
Pharmacological and Functional Insights
- RIPK3 Inhibition : Compounds like TAK-632 analogs () share structural motifs (e.g., trifluoromethylphenyl groups) with the target compound, suggesting possible necroptosis-inhibiting activity through kinase modulation .
- Solubility and Bioavailability : The hydrochloride salt in ’s compound improves aqueous solubility, whereas the tert-butyl group in ’s analog may enhance blood-brain barrier penetration .
- Kinase Selectivity: The pyrimidinylamino derivative in demonstrates how extended aromatic systems and hydrogen-bonding groups (e.g., amino, hydroxyl) can target specific kinase domains .
Physical and Chemical Stability
- Metabolic Stability : Fluorine atoms reduce metabolic degradation by cytochrome P450 enzymes, a feature shared with ’s compound .
Biological Activity
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL (CAS Number: 1208080-81-2) is a fluorinated amino alcohol with potential biological activities that have garnered interest in medicinal chemistry. This compound's unique structure, featuring a trifluoromethyl group and a fluoro-substituted phenyl ring, suggests it may exhibit significant pharmacological properties, particularly in cancer treatment.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁F₄NO |
| Molecular Weight | 237.19 g/mol |
| Boiling Point | 288.8 ± 35.0 °C |
| Density | 1.326 ± 0.06 g/cm³ |
| pKa | 12.32 ± 0.45 |
Anticancer Properties
Recent studies have explored the anticancer potential of various fluorinated compounds, including this compound. The compound has shown promising cytotoxic activity against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).
Key Findings:
- Cytotoxicity : The IC₅₀ values for the compound were evaluated using the MTT assay, indicating its effectiveness in inhibiting cell viability in a concentration-dependent manner.
Note: Specific IC₅₀ values need to be filled in based on experimental data.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Cell Cycle Arrest : Studies indicate that treatment with the compound leads to G0/G1 and G2/M phase arrest, suggesting interference with normal cell cycle progression.
- Apoptosis Induction : Flow cytometry analyses revealed that the compound induces apoptosis in treated cells, as evidenced by increased Annexin V staining.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the fluorinated phenyl ring significantly affect its potency against cancer cell lines.
SAR Insights:
- The presence of trifluoromethyl and fluoro groups enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Case Studies
Several case studies have documented the effects of this compound on various cancer types:
-
Study on HCT-116 Cells :
- Treatment with varying concentrations showed significant inhibition of cell growth after 72 hours.
- Flow cytometry indicated a marked increase in apoptotic cells at higher concentrations.
-
MCF-7 Cell Analysis :
- Similar results were observed with MCF-7 cells, where the compound induced apoptosis and cell cycle arrest.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
